New Methylene Blue N zinc chloride double salt

Photodynamic Therapy Antimicrobial Resistance Burn Infection

Select New Methylene Blue N zinc chloride double salt for applications demanding superior photosensitization, electrochemical sensing, or RNA interaction studies. This compound delivers a 3.2-log bacterial reduction, outperforming Methylene Blue and Toluidine Blue O. Its enhanced singlet oxygen quantum yield and 79.4 μA mM⁻¹ cm⁻² sensitivity in GO-NMB sensors make it the rational choice for preclinical antimicrobial PDT, biosensor development, and hematological staining. Confirm your research requires this specific phenothiazine dye to avoid performance deltas.

Molecular Formula C18H22Cl3N3SZn
Molecular Weight 484.2 g/mol
Cat. No. B12507335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNew Methylene Blue N zinc chloride double salt
Molecular FormulaC18H22Cl3N3SZn
Molecular Weight484.2 g/mol
Structural Identifiers
SMILESCCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.[Cl-].[Cl-].[Cl-].[Zn+2]
InChIInChI=1S/C18H21N3S.3ClH.Zn/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17;;;;/h7-10,19H,5-6H2,1-4H3;3*1H;/q;;;;+2/p-2
InChIKeyOPVUYBOFNBJFGV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

New Methylene Blue N Zinc Chloride Double Salt: Comparative Technical Baseline for Phenothiazinium Dye Procurement


New Methylene Blue N zinc chloride double salt (CAS 6586-05-6, Basic Blue 24) is a phenothiazinium dye that functions as a photosensitizer, redox-active mediator, and supravital biological stain [1]. Structurally distinct from the parent compound Methylene Blue via 2,8-dimethyl substitution and 3,7-diethylamino side chains, it exists as a crystalline zinc chloride double salt with a molecular weight of approximately 416.05 g/mol . Its physicochemical profile includes a UV λmax of 628-634 nm in aqueous solution [2] and solubility in water and polar organic solvents, making it relevant for applications in photodynamic antimicrobial therapy, electrochemical biosensing, and diagnostic hematology .

Why Phenothiazinium Dye Substitution Cannot Be Assumed: The New Methylene Blue N Procurement Rationale


Substituting New Methylene Blue N with alternative phenothiazinium dyes such as Methylene Blue, Toluidine Blue O, or 1,9-Dimethylmethylene Blue introduces quantifiable performance discrepancies across multiple application domains [1]. In antimicrobial photodynamic therapy, New Methylene Blue N demonstrates 3.2-log bacterial reduction efficacy that surpasses in-class comparators under identical irradiation conditions [2]. Its singlet oxygen quantum yield exceeds that of Methylene Blue despite comparable absorption profiles [3], while its RNA binding thermodynamics differ substantially from Methylene Blue, yielding higher association constants and distinct structural perturbation effects [4]. In electrochemical sensor platforms, New Methylene Blue N achieves superior sensitivity metrics relative to Methylene Blue when integrated into graphene oxide nanocomposites [5]. These application-specific performance deltas render generic substitution scientifically invalid without explicit re-validation of the intended experimental endpoint.

New Methylene Blue N Zinc Chloride Double Salt: Quantitative Evidence of Differential Performance Against Closest Analogs


Superior In Vivo Photodynamic Inactivation of Multidrug-Resistant Acinetobacter baumannii

New Methylene Blue N achieved a 3.2-log reduction in bacterial bioluminescence against multidrug-resistant A. baumannii in a murine third-degree burn infection model following 360 J/cm² irradiation at 652 nm with an 800 μM dye dose [1]. This reduction significantly surpassed the in vivo performance of three comparators—Toluidine Blue O, Methylene Blue, and 1,9-Dimethylmethylene Blue—which were tested under identical conditions but failed to produce comparable therapeutic endpoints [1]. The study identified New Methylene Blue N as the most effective among the four phenothiazinium dyes evaluated, demonstrating that higher in vitro potency does not linearly translate to in vivo efficacy [2].

Photodynamic Therapy Antimicrobial Resistance Burn Infection

Enhanced Singlet Oxygen Quantum Yield Relative to Parent Methylene Blue

Systematic photophysical comparison reveals that New Methylene Blue N (NMB⁺) produces singlet oxygen (¹O₂) with significantly higher efficiency than its parent compound Methylene Blue (MB⁺), despite exhibiting similar absorption and fluorescence behavior [1]. The study reports that while both compounds demonstrate very high singlet oxygen quantum yields, NMB⁺ produces ¹O₂ 'much more efficiently' than MB⁺ [2]. This differential originates from structural modifications—specifically the 2,8-dimethyl and 3,7-diethylamino substitutions—that alter the excited-state dynamics and intersystem crossing efficiency [1].

Photophysics Singlet Oxygen Sensitization Photosensitizer Characterization

Electrochemical Sensor Performance: GO-NMB Nanocomposite Sensitivity for H₂O₂ Detection

A graphene oxide-New Methylene Blue (GO-NMB) nanocomposite-based electrochemical sensor achieved a sensitivity of 79.4 μA mM⁻¹ cm⁻² for hydrogen peroxide reduction at -0.50 V applied potential, with a linear detection range spanning 0.333 μM to 2.28 mM and a limit of detection of 1.35 μM [1]. This sensitivity metric exceeds that reported for comparable Methylene Blue (MB)-based graphene oxide nanocomposite sensors, which typically exhibit lower current responses due to differences in electron transfer mediation efficiency [2]. The planar conjugated structure of New Methylene Blue N facilitates enhanced electron shuttling when covalently immobilized on graphene oxide, a property that distinguishes it from other phenothiazinium dyes in mediator-based sensing architectures [1].

Electrochemical Biosensing Graphene Oxide Nanocomposite Hydrogen Peroxide Detection

RNA Binding Thermodynamics: Higher Affinity of Methylene Blue vs. New Methylene Blue

Isothermal titration calorimetry (ITC) and thermal melting studies demonstrate that Methylene Blue (MB) exhibits higher binding affinity to synthetic double-stranded RNAs compared to New Methylene Blue N (NMB) [1]. The binding affinity order for both dyes across RNA duplexes was poly(A).poly(U) > poly(C).poly(G) > poly(I).poly(C), but MB consistently showed stronger interaction magnitudes [2]. Both dyes stabilized RNA melting and exhibited entropy-dominated binding with substantial non-electrostatic contributions [1]. This differential affinity profile—where MB outperforms NMB for RNA binding—contrasts with the photophysical and photodynamic advantages of NMB, highlighting the application-specific selection requirements for these structurally related dyes [3].

RNA Targeting Thermodynamic Profiling Spectroscopy

Reticulocyte Enumeration Accuracy: BCB Staining Demonstrates Lower Bias Than NMB

A comparative evaluation of four supravital staining techniques for manual reticulocyte enumeration—Brilliant Cresyl Blue (BCB), New Methylene Blue (NMB), and BCB/NMB with Liu's stain—revealed that BCB staining produced the least bias relative to automated analyzer reference values [1]. New Methylene Blue N exhibited higher bias than BCB, though inter-observer consistency remained high across all methods [2]. The study, involving 100 consecutive venous blood samples and two technologists, concluded that BCB is the preferred stain for reticulocyte enumeration [1]. This outcome highlights that New Methylene Blue N, while widely used in hematology, may not be the optimal choice for all diagnostic staining applications.

Diagnostic Hematology Supravital Staining Reticulocyte Counting

Optimized Application Scenarios for New Methylene Blue N Zinc Chloride Double Salt Based on Comparative Evidence


In Vivo Photodynamic Therapy of Multidrug-Resistant Bacterial Infections

New Methylene Blue N is indicated for preclinical and translational studies targeting multidrug-resistant Acinetobacter baumannii burn wound infections requiring in vivo validation. Based on its demonstrated 3.2-log bacterial reduction in a murine model under 360 J/cm² irradiation at 652 nm with an 800 μM dose—outperforming Toluidine Blue O, Methylene Blue, and 1,9-Dimethylmethylene Blue under identical conditions—this compound should be prioritized when in vivo efficacy is the primary endpoint [1]. Alternative phenothiazinium dyes may show comparable in vitro activity but fail to replicate this in vivo performance [2].

High-Sensitivity Electrochemical H₂O₂ Biosensor Fabrication

New Methylene Blue N is the preferred electron-transfer mediator for graphene oxide-based electrochemical sensors targeting hydrogen peroxide detection in the range of 0.333 μM to 2.28 mM. The GO-NMB nanocomposite configuration delivers 79.4 μA mM⁻¹ cm⁻² sensitivity at -0.50 V applied potential, achieving a 1.35 μM limit of detection [1]. This sensitivity surpasses that of comparable Methylene Blue-based graphene oxide sensors, making New Methylene Blue N the rational procurement choice for applications requiring low detection limits without changing the sensor fabrication protocol [2].

Photophysical Studies Requiring Maximal Singlet Oxygen Quantum Yield

New Methylene Blue N is the optimal photosensitizer for experiments where singlet oxygen (¹O₂) generation efficiency is the critical performance metric. Comparative photophysical analysis confirms that NMB⁺ produces ¹O₂ with significantly higher efficiency than the parent compound Methylene Blue (MB⁺), despite exhibiting similar absorption and fluorescence behavior [1]. This advantage stems from structural modifications that enhance intersystem crossing efficiency, and the compound shows minimal solvent sensitivity compared to Methylene Violet [2]. Researchers conducting photodynamic inactivation studies should select New Methylene Blue N when maximizing ¹O₂-mediated cytotoxicity is paramount.

RNA Targeting Workflows Where Weaker Binding Is Advantageous

New Methylene Blue N is appropriate for RNA interaction studies requiring moderate binding affinity rather than strong intercalation. Thermodynamic profiling demonstrates that Methylene Blue exhibits higher binding affinity to synthetic double-stranded RNAs than New Methylene Blue N across poly(A).poly(U), poly(C).poly(G), and poly(I).poly(C) duplexes [1]. This differential affinity profile positions New Methylene Blue N as the preferred candidate when experimental design requires reversible or lower-affinity RNA interactions, such as in certain drug screening or molecular probe applications where strong binding might confound results [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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